molecular formula C12H14O2 B13073403 4-Cyclopropanecarbonyl-3,5-dimethylphenol

4-Cyclopropanecarbonyl-3,5-dimethylphenol

Cat. No.: B13073403
M. Wt: 190.24 g/mol
InChI Key: NHINQHXRKLNNNB-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-3,5-dimethylphenol is an organic compound with the molecular formula C₁₂H₁₄O₂ It is characterized by a cyclopropane ring attached to a carbonyl group and a phenol ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-3,5-dimethylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenol and cyclopropanecarbonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,5-dimethylphenol is dissolved in a suitable solvent like dichloromethane, and cyclopropanecarbonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-cyclopropanecarbonyl-3,5-dimethylquinone.

    Reduction: Formation of 4-cyclopropanemethanol-3,5-dimethylphenol.

    Substitution: Formation of halogenated derivatives like 4-cyclopropanecarbonyl-3,5-dimethyl-2-bromophenol.

Scientific Research Applications

4-Cyclopropanecarbonyl-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-3,5-dimethylphenol depends on its interaction with biological targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The carbonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: Lacks the cyclopropanecarbonyl group, making it less rigid and potentially less specific in its interactions.

    4-Cyclopropanecarbonylphenol: Lacks the methyl groups, which can affect its hydrophobicity and binding properties.

    4-Cyclopropanecarbonyl-2,6-dimethylphenol: Similar structure but with different substitution pattern, which can influence its reactivity and biological activity.

Uniqueness

4-Cyclopropanecarbonyl-3,5-dimethylphenol is unique due to the combination of the cyclopropane ring, carbonyl group, and methyl-substituted phenol ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclopropyl-(4-hydroxy-2,6-dimethylphenyl)methanone

InChI

InChI=1S/C12H14O2/c1-7-5-10(13)6-8(2)11(7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3

InChI Key

NHINQHXRKLNNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2CC2)C)O

Origin of Product

United States

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